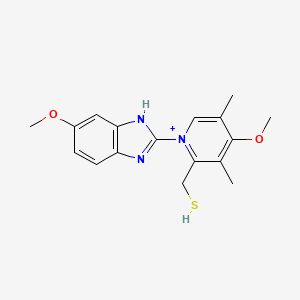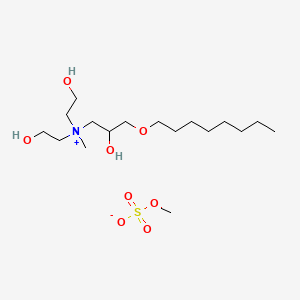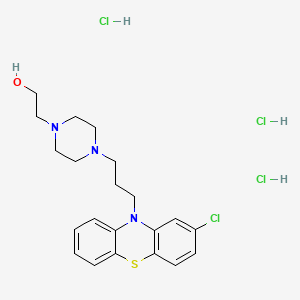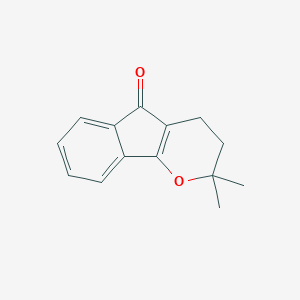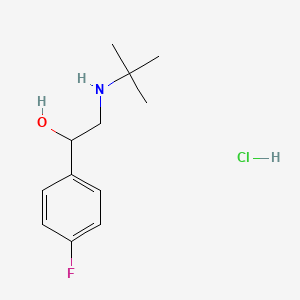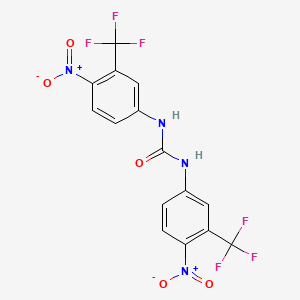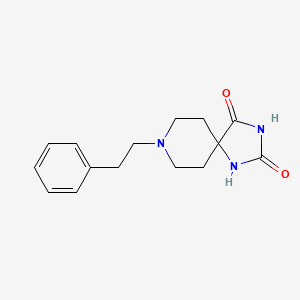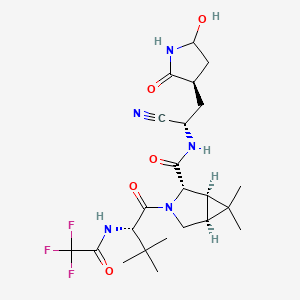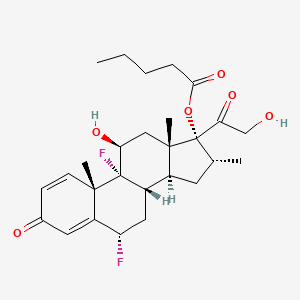
Flumethasone 17-valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flumethasone 17-valerate is a synthetic corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly used in the treatment of various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash . This compound is a derivative of flumethasone, which is a moderately potent difluorinated corticosteroid ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flumethasone 17-valerate involves the esterification of flumethasone with valeric acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Flumethasone 17-valerate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atoms in the molecule can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehalogenated derivatives .
Scientific Research Applications
Flumethasone 17-valerate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of corticosteroids and their derivatives.
Biology: The compound is used in research to understand the mechanisms of inflammation and immune response.
Medicine: this compound is extensively studied for its therapeutic effects in treating skin conditions and its potential side effects.
Industry: It is used in the formulation of topical creams, ointments, and lotions for medical use
Mechanism of Action
Flumethasone 17-valerate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammation and immune response . The compound decreases the function of the lymphatic system, reduces immunoglobulin and complement concentrations, lowers lymphocyte concentrations, and prevents antigen-antibody binding .
Comparison with Similar Compounds
Similar Compounds
- Flurandrenolone
- Triamcinolone
- Betamethasone
- Beclomethasone
- Fluocinolone
Uniqueness
Flumethasone 17-valerate is unique due to its high potency and specific anti-inflammatory properties. It is 420 times as potent as cortisone in an animal model for anti-inflammatory activity . This makes it particularly effective in treating severe inflammatory skin conditions compared to other corticosteroids .
Properties
CAS No. |
22194-28-1 |
|---|---|
Molecular Formula |
C27H36F2O6 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H36F2O6/c1-5-6-7-23(34)35-27(22(33)14-30)15(2)10-17-18-12-20(28)19-11-16(31)8-9-24(19,3)26(18,29)21(32)13-25(17,27)4/h8-9,11,15,17-18,20-21,30,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1 |
InChI Key |
WVSXUIDOQJEBLB-MSIMIBAWSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CO |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


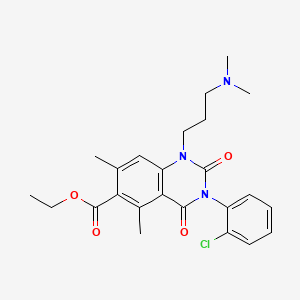
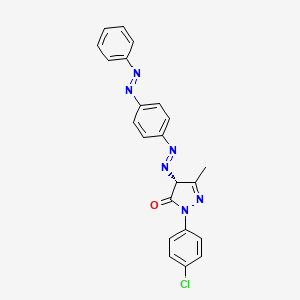
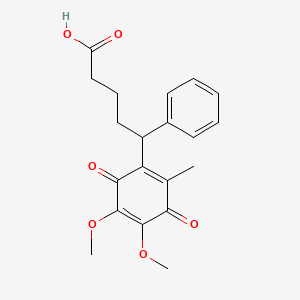
![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)

